molecular formula C8H12O2 B574856 3-Methylcyclohexene-1-carboxylic acid CAS No. 184032-60-8

3-Methylcyclohexene-1-carboxylic acid

Cat. No.: B574856
CAS No.: 184032-60-8
M. Wt: 140.182
InChI Key: LOCKEEOWCBAPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylcyclohexene-1-carboxylic acid and its analogs serve as privileged chiral building blocks in the asymmetric synthesis of complex bioactive molecules and natural products. The compound's cyclohexene ring acts as a key structural motif, often functioning as a bioisostere for saturated furanose rings in the synthesis of novel carbocyclic nucleosides, a class explored for its potential antiviral and antitumoral chemotherapeutic properties . Furthermore, enantiomerically pure forms of related 3-cyclohexene-1-carboxylic acids are invaluable starting materials in multistep syntheses. They are used in the construction of advanced intermediates for significant targets such as the potent immunosuppressant FK-506 (Tacrolimus), showcasing the molecule's utility in developing therapeutic agents . The enzymatic resolution of esters of similar compounds demonstrates high enantioselectivity, providing access to both (R)- and (S)- configured acids, which is crucial for preparing optically active probes and pharmaceuticals . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184032-60-8

Molecular Formula

C8H12O2

Molecular Weight

140.182

IUPAC Name

3-methylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

LOCKEEOWCBAPGR-UHFFFAOYSA-N

SMILES

CC1CCCC(=C1)C(=O)O

Synonyms

1-Cyclohexene-1-carboxylic acid, 3-methyl- (9CI)

Origin of Product

United States

Physical and Chemical Properties

The fundamental properties of 3-Methylcyclohexene-1-carboxylic acid are summarized in the table below, based on computed data.

PropertyValue
Molecular Formula C₈H₁₂O₂ nih.gov
Molecular Weight 140.18 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 184032-60-8 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov
Topological Polar Surface Area 37.3 Ų nih.gov

Chemical Transformations and Reactivity of 3 Methylcyclohexene 1 Carboxylic Acid

Reactions Involving the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond within the cyclohexene ring is electron-rich, making it susceptible to attack by electrophiles and a prime site for addition, oxidation, and reduction reactions.

Electrophilic addition to the unsymmetrical double bond of 3-methylcyclohexene-1-carboxylic acid is governed by the electronic and steric influences of the methyl and carboxylic acid substituents. The regiochemical outcome is dictated by the formation of the most stable carbocation intermediate, a principle encapsulated by Markovnikov's rule. wikipedia.orglibretexts.org The rule states that in the addition of a protic acid (HX), the proton (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen substituents, leading to the more stable carbocation. wikipedia.org

In this compound, the double bond is between C1 (bearing the carboxylic acid) and C2. Protonation can occur at either carbon:

Pathway A (Markovnikov Addition): Protonation at C2 (which has one hydrogen) would place a positive charge on C1. This results in a tertiary carbocation, which is generally stable. However, the powerful electron-withdrawing nature of the adjacent carboxylic acid group significantly destabilizes this carbocation.

Pathway B (Anti-Markovnikov Addition): Protonation at C1 (which has no hydrogens) would place a positive charge on C2. This forms a secondary carbocation, which is less stable than a tertiary one. However, it is not directly adjacent to the destabilizing carboxyl group.

Due to the strong destabilizing effect of the α-carboxyl group on the adjacent carbocation, reactions often deviate from the simple prediction of Markovnikov's rule. For α,β-unsaturated acids, addition of unsymmetrical reagents can result in the nucleophile adding to the β-carbon, which is considered an anti-Markovnikov outcome. libretexts.org This occurs because the initial protonation may happen on the carbonyl oxygen, creating a resonance-stabilized cation where the β-carbon carries a partial positive charge, making it susceptible to nucleophilic attack. libretexts.org Therefore, the regioselectivity is a complex interplay of these competing electronic effects.

Table 1: Regioselectivity in Electrophilic Addition

ReagentExpected Major Product (based on electronic effects)Addition Type
HBr2-Bromo-3-methylcyclohexane-1-carboxylic acidAnti-Markovnikov
H₂O (acid-catalyzed)2-Hydroxy-3-methylcyclohexane-1-carboxylic acidAnti-Markovnikov

The double bond of this compound can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction is highly dependent on the directing effects of the substituents on the ring. acs.org

For allylic alcohols, the hydroxyl group can form a hydrogen bond with the incoming peroxy acid, directing the epoxidation to occur on the same face (syn-epoxidation) of the molecule. acs.orgwikipedia.orgacs.org This directing effect is also observed with allylic carboxylic acids. In this compound, the carboxylic acid group at C1 can direct the m-CPBA to the syn face of the double bond.

The stereochemistry is also influenced by steric hindrance. The methyl group at C3 can sterically hinder the approach of the epoxidizing agent from one side of the ring. acs.org The final product is determined by the balance between the hydrogen-bonding directing effect of the carboxylic acid and the steric hindrance of the methyl group. In many cases involving allylic alcohols and similar directing groups, the hydrogen-bonding interaction is the dominant factor controlling the stereoselectivity. acs.orgwikipedia.org

Table 2: Epoxidation of this compound

ReagentExpected Stereochemical OutcomeKey Influencing Factor
m-CPBAsyn-Epoxidation (epoxide on the same face as -COOH)Hydrogen bonding between the carboxylic acid and peroxy acid. acs.orgwikipedia.org
Peroxyformic acidsyn-EpoxidationHydrogen bonding. acs.org

The double bond can be reduced to a single bond through catalytic hydrogenation, yielding 3-methylcyclohexanecarboxylic acid. scbt.com This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst. Common catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and Raney nickel. wmich.eduyoutube.com

Catalytic hydrogenation is a syn-addition, where both hydrogen atoms add to the same face of the double bond as the molecule adsorbs onto the catalyst surface. libretexts.orgyoutube.com The alkene approaches the catalyst from the less sterically hindered face. The stereochemical outcome—the ratio of cis to trans isomers of the product—depends on the catalyst, solvent, and reaction conditions. youtube.comacs.org For instance, low-pressure hydrogenation of similar substituted cyclohexenes using platinum oxide has been shown to preferentially form the cis isomer, where the newly added hydrogens are on the same side relative to the existing substituents. wmich.edu

Table 3: Catalytic Hydrogenation to Saturated Analogues

CatalystProductTypical Stereochemical Preference
Platinum Oxide (PtO₂)3-Methylcyclohexanecarboxylic acidOften favors the cis isomer. wmich.edu
Palladium on Carbon (Pd/C)3-Methylcyclohexanecarboxylic acidMixture of cis and trans isomers.
Raney Nickel3-Methylcyclohexanecarboxylic acidMixture of cis and trans isomers.

The cyclohexene double bond can be cleaved through strong oxidative methods, breaking the ring and forming dicarbonyl or dicarboxylic acid compounds.

Ozonolysis: Treatment with ozone (O₃) followed by an oxidative workup (e.g., using hydrogen peroxide, H₂O₂) cleaves the double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org In this reaction, any aldehyde initially formed is oxidized to a carboxylic acid. masterorganicchemistry.com For this compound, cleavage of the C1=C2 bond results in the formation of 3-carboxy-3-methylhexanedioic acid. The C1 carbon, already part of a carboxyl group, remains as such, while the C2 carbon is oxidized to a carboxylic acid.

Permanganate (B83412) Oxidation: A similar transformation can be achieved using a hot, acidic, or neutral solution of potassium permanganate (KMnO₄). researchgate.netopenstax.org This powerful oxidizing agent also cleaves the double bond to yield ketones and/or carboxylic acids. If hydrogens are present on the double-bonded carbons, carboxylic acids are formed. openstax.org The product from this reaction would also be 3-carboxy-3-methylhexanedioic acid.

Table 4: Oxidative Cleavage of the Alkene Moiety

Reagent(s)Reaction TypeProduct
1. O₃; 2. H₂O₂ (oxidative workup)Ozonolysis3-Carboxy-3-methylhexanedioic acid
KMnO₄ (hot, concentrated)Permanganate Cleavage3-Carboxy-3-methylhexanedioic acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional handle for synthesizing a range of derivatives, most notably esters and amides. These reactions typically leave the cyclohexene double bond intact.

Esterification: Esters can be readily prepared from this compound. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk This is an equilibrium process, and the use of excess alcohol or the removal of water as it forms drives the reaction toward the ester product. youtube.com

Amide Formation: The direct reaction between a carboxylic acid and an amine is generally an acid-base reaction that forms a stable salt, rather than an amide. nih.gov Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. Common strategies include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive 3-methylcyclohexene-1-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with a primary or secondary amine to form the corresponding amide. fishersci.co.uk

Use of Coupling Reagents: A wide variety of coupling reagents, developed largely for peptide synthesis, can be used for direct amide formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. fishersci.co.ukbath.ac.uk

Table 5: Derivatization of the Carboxylic Acid Group

DerivativeReagentsMethod
Ester (e.g., Methyl ester)Methanol (CH₃OH), H₂SO₄ (catalyst)Fischer Esterification masterorganicchemistry.com
Amide (e.g., N-ethyl amide)1. SOCl₂; 2. Ethylamine (CH₃CH₂NH₂)Acyl Chloride Formation followed by Aminolysis fishersci.co.uk
Amide (e.g., N-ethyl amide)Ethylamine, EDC or DCCDirect Coupling with Carbodiimide Reagent fishersci.co.ukbath.ac.uk

Reduction and Decarboxylation Pathways

The carboxylic acid moiety of this compound can be readily reduced to a primary alcohol. Powerful reducing agents are typically required for this transformation. Lithium aluminium hydride (LiAlH₄) is highly effective for the reduction of carboxylic acids and esters to primary alcohols. wikipedia.org The reaction converts the carboxyl group into a hydroxymethyl group while typically leaving the carbon-carbon double bond intact.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is not a facile process for simple aliphatic carboxylic acids upon heating. libretexts.org Such reactions often require specific structural features, like a β-carbonyl group, which are absent in this compound. libretexts.orgyoutube.com However, specific methods can achieve decarboxylation. One such method is the Hunsdiecker reaction, which involves the treatment of a silver salt of the carboxylic acid with bromine to yield an alkyl bromide, accompanied by the loss of CO₂. libretexts.org

TransformationReagentsProductDescription
Reduction 1. Lithium Aluminium Hydride (LiAlH₄) 2. Acid Workup (e.g., H₃O⁺)(3-Methylcyclohex-1-en-1-yl)methanolThe carboxylic acid is converted to a primary alcohol. wikipedia.org
Decarboxylative Bromination 1. Silver(I) oxide (Ag₂O) or other silver salt forming reagent 2. Bromine (Br₂)1-Bromo-3-methylcyclohexeneThe carboxyl group is replaced by a bromine atom via the Hunsdiecker reaction. libretexts.org

Formation of Acid Halides and Anhydrides

The carboxylic acid can be converted into more reactive derivatives such as acid halides and anhydrides, which serve as important intermediates in organic synthesis.

Acid Halide Formation: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). youtube.com This reaction replaces the hydroxyl group of the carboxyl function with a chlorine atom, yielding 3-methylcyclohexene-1-carbonyl chloride.

Acid Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed from carboxylic acids through a dehydration reaction, often requiring high heat. youtube.com A more controlled method involves reacting the sodium salt of the carboxylic acid (a carboxylate) with a corresponding acid chloride. youtube.com For instance, reacting sodium 3-methylcyclohexene-1-carboxylate with 3-methylcyclohexene-1-carbonyl chloride would produce 3-methylcyclohexene-1-carboxylic anhydride. Alternatively, heating the carboxylic acid with a dehydrating agent like acetic anhydride can also yield the corresponding anhydride. lookchem.com

DerivativeReagentsProduct NameGeneral Description
Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)3-Methylcyclohexene-1-carbonyl chlorideThe -OH of the carboxylic acid is replaced by a -Cl, creating a highly reactive acyl chloride. youtube.com
Acid Anhydride (Symmetrical) Heat (dehydration) or Acetic Anhydride3-Methylcyclohexene-1-carboxylic anhydrideTwo molecules of the carboxylic acid are condensed with the removal of one molecule of water. youtube.comlookchem.com

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways and Intermediate Species

The reactions of this compound involve distinct mechanisms and intermediates depending on which functional group is reacting.

Reduction by LiAlH₄: The reduction of the carboxylic acid group by lithium aluminium hydride proceeds through the formation of a lithium carboxylate salt, followed by the transfer of hydride ions from the [AlH₄]⁻ species. This leads to a stable tetra-alkoxyaluminate intermediate, which is then hydrolyzed during the aqueous workup step to release the primary alcohol, (3-methylcyclohex-1-en-1-yl)methanol. wikipedia.org

Acid Chloride Formation: The reaction with thionyl chloride (SOCl₂) begins with the attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence, which results in the formation of the acid chloride, sulfur dioxide, and hydrogen chloride. youtube.com

Reactions at the Alkene: Electrophilic addition to the double bond of 3-methylcyclohexene (B1581247) proceeds via a carbocation intermediate. The addition of an electrophile like H⁺ (from HCl, for example) can occur at either carbon of the double bond, leading to the formation of two possible secondary carbocations. These intermediates can be attacked by a nucleophile or undergo rearrangement (e.g., a 1,2-hydride shift) to form a more stable tertiary carbocation before nucleophilic attack, resulting in a mixture of products. vaia.com

Kinetic Studies of this compound Transformations

While specific kinetic data for the transformations of this compound itself are not widely detailed in the surveyed literature, kinetic principles are crucial for understanding and controlling its reactions. Kinetic studies on closely related compounds provide valuable insights.

For example, research on the kinetic resolution of methyl 3-cyclohexene-1-carboxylate (the methyl ester of the parent acid) using enzymes demonstrates the practical application of reaction kinetics. nih.gov In such a process, a chiral catalyst (an enzyme) selectively hydrolyzes one enantiomer of the racemic ester at a much faster rate than the other. This difference in reaction rates allows for the separation of the enantiomers, yielding the unreacted ester and the hydrolyzed carboxylic acid in high enantiomeric purity. nih.gov The efficiency of this separation is quantified by kinetic parameters, highlighting how reaction rates can be harnessed for stereoselective synthesis within this class of molecules.

Influence of Substituents and Conformational Effects on Reaction Mechanisms

The reactivity and reaction pathways of this compound are profoundly influenced by the conformational biases of the cyclohexene ring and the stereoelectronic effects of its substituents.

Conformational Analysis: The cyclohexene ring exists in half-chair conformations that rapidly interconvert. Substituents can occupy either axial-like or equatorial-like positions. Larger substituents, such as the methyl and carboxylic acid groups, generally prefer the more stable equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org The energy difference between having a methyl group in an axial versus an equatorial position on a cyclohexane (B81311) ring is approximately 7.6 kJ/mol, leading to a strong preference for the equatorial conformer. libretexts.org

Influence on Reactivity: This conformational preference dictates the molecule's reactivity. For reactions that have strict stereoelectronic requirements, such as E2 elimination reactions on the saturated portion of the ring (if a suitable leaving group were present), a specific anti-periplanar (diaxial) arrangement of the leaving group and a β-hydrogen is necessary. libretexts.org The low population of conformers that meet this requirement can dramatically slow down the reaction rate or favor alternative pathways. libretexts.org

Carboxyl Group Conformation: The carboxylic acid group itself has conformational isomers, primarily the syn and anti conformations, defined by the O=C-O-H dihedral angle. While the syn conformer is generally considered more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can become significantly populated or even preferred in solution due to more favorable interactions with solvent molecules. nih.gov This conformational equilibrium can influence the group's accessibility and reactivity in different chemical environments.

Enantiomeric and Diastereomeric Forms of this compound

This compound is a chiral molecule that can exist as a pair of enantiomers due to the presence of a stereocenter at the 3-position of the cyclohexene ring. The designation of these enantiomers as (R) or (S) depends on the spatial arrangement of the substituents around this chiral carbon. Furthermore, the presence of a second substituent, the carboxylic acid group at the 1-position, can lead to the formation of diastereomers.

The primary chiral center in this compound is the carbon atom at the 3-position, which is bonded to a methyl group, a hydrogen atom, and two different carbon atoms within the ring. The carbon at the 1-position, bonded to the carboxylic acid group, can also be a stereocenter, leading to the possibility of diastereomers (cis and trans isomers).

Achieving high isomeric purity is a critical aspect of the synthesis of chiral molecules like this compound. One effective method for obtaining enantiomerically pure forms of the related 3-cyclohexene-1-carboxylic acid is through a diastereoselective Diels-Alder reaction. This approach utilizes a chiral auxiliary, such as an ester derived from lactic acid, to direct the stereochemical outcome of the cycloaddition between a diene and a dienophile. acs.orgacs.org After the reaction, the chiral auxiliary can be removed, yielding the desired enantiomer of the carboxylic acid. acs.org A patent has also described a method for the purification of S-3-cyclohexenecarboxylic acid using R-a-phenethylamine as a resolving agent, which forms a diastereomeric salt that can be separated by crystallization. nih.gov

Method for Achieving Isomeric Purity Description Key Reagents/Techniques
Diastereoselective Diels-Alder Reaction A cycloaddition reaction where a chiral auxiliary directs the formation of one diastereomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product. acs.orgacs.orgnih.govChiral auxiliary (e.g., lactic acid ester), Lewis acid catalyst (e.g., TiCl4), Diels-Alder reactants. acs.orgacs.org
Resolution of Racemic Mixtures Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent. These salts have different physical properties and can be separated by methods like fractional crystallization. nih.govChiral resolving agent (e.g., R-a-phenethylamine), crystallization. nih.gov

Stereoselectivity in Chemical Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is highly dependent on the geometry of the transition states and the inherent stereochemistry of the starting material.

E2 elimination reactions in cyclohexane systems exhibit strong stereochemical preferences. For the reaction to proceed, the hydrogen atom and the leaving group must be in an anti-periplanar arrangement, which in a chair conformation translates to a trans-diaxial orientation. rsc.orgacs.orgchemistrysteps.comkhanacademy.org This requirement dictates which hydrogen atoms can be abstracted and, consequently, the regioselectivity and stereoselectivity of the elimination. For example, in the E2 elimination of substituted cyclohexyl tosylates, the rate and product distribution are determined by the stability of the chair conformer that allows for the necessary trans-diaxial arrangement. acs.org The product distribution in the elimination of cis- and trans-2-methylcyclohexyl tosylate, for instance, clearly illustrates the stereochemical demands of the E2 reaction. acs.orgresearchgate.net

Diastereoselective reactions are crucial for creating specific stereoisomers of this compound and its derivatives. An example of a highly diastereoselective transformation is the alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. The deprotonation of this compound followed by alkylation proceeds with high stereoselectivity, leading to the formation of the 4-substituted product where the newly introduced alkyl group is trans to the carboxylic acid group. rsc.orgnih.gov This stereochemical outcome is a result of the steric hindrance posed by the existing substituents, which directs the approach of the electrophile. Similarly, cascade reactions involving Michael additions to curcumin (B1669340) in the presence of arylidenemalonates have been shown to produce highly substituted cyclohexanones with excellent diastereoselectivity. nih.gov

Spectroscopic Analysis

Classical Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing cyclohexene carboxylic acid derivatives, including the methylated analogue, have relied on fundamental organic reactions. These routes are often characterized by their straightforward nature, though they may lack the high efficiency and selectivity of more modern techniques.

Carboxylation Strategies for Cyclic Olefins

The direct carboxylation of cyclic olefins represents a direct and atom-economical approach to synthesizing compounds like this compound. This strategy involves the addition of a carboxyl group to the olefinic scaffold. Nickel-catalyzed reductive carboxylation of styrenes using carbon dioxide has been demonstrated under mild conditions with diethylzinc (B1219324) as the reductant. organic-chemistry.org Another approach involves the palladium-catalyzed hydrocarboxylation of olefins using formic acid or phenyl formate (B1220265) as a carbon monoxide surrogate, which can yield various carboxylic acids with good regioselectivity. organic-chemistry.org These methods, while not always specific to this compound, lay the groundwork for potential synthetic routes. The direct carboxylation of olefins using nickel catalysts presents a viable pathway to α,β-unsaturated carboxylic acid salts. rsc.org

Further research has explored the use of palladium catalysts in combination with various ligands for the regioselective hydrocarboxylation of terminal olefins with oxalic acid, providing linear carboxylic acids in good yields. organic-chemistry.org While these methods are broadly applicable, their specific application to 3-methylcyclohexene (B1581247) would require careful optimization of reaction conditions to achieve the desired isomer.

Oxidation-Based Approaches for Cyclohexene Carboxylic Acid Synthesis

Oxidation of suitable precursors is a common and effective method for the synthesis of carboxylic acids. For cyclohexene derivatives, this can involve the oxidation of an existing functional group or the oxidative cleavage of the ring. The oxidation of primary alcohols and aldehydes to carboxylic acids is a well-established transformation that can be achieved using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ & H₂SO₄). libretexts.org In the context of this compound, a precursor such as (3-methylcyclohex-1-en-1-yl)methanol could be oxidized to the target carboxylic acid.

Another powerful oxidation method is the oxidative cleavage of alkenes. libretexts.org While harsh conditions can lead to dicarboxylic acids, controlled oxidation can yield the desired carboxylic acid. For instance, the oxidation of 1-methylcyclohexene could potentially be directed to form this compound under specific conditions, though this often requires careful control to avoid over-oxidation or cleavage of the ring. youtube.com Electrochemical oxidation has also emerged as a greener alternative, utilizing electrical energy to drive the transformation and reducing the need for hazardous oxidizing agents. acs.org This method can generate reactive oxygen species in situ to facilitate specific reaction pathways. acs.org

PrecursorOxidizing AgentProductReference
Primary AlcoholKMnO₄, Jones ReagentCarboxylic Acid libretexts.org
AldehydeKMnO₄, Jones ReagentCarboxylic Acid libretexts.org
Alkyl Arene Side-ChainStrong Oxidizing AgentCarboxylic Acid libretexts.org
AlkeneO₃, then H₂O₂Carboxylic Acid libretexts.org

Multi-Step Synthesis and Optimization of Reaction Parameters

Often, the synthesis of this compound requires a multi-step sequence, where each step is optimized to maximize yield and purity. youtube.comyoutube.com A common strategy involves the Diels-Alder reaction between isoprene (B109036) and acrylic acid to form a mixture of 3- and 4-methylcyclohex-3-ene-1-carboxylic acids. researchgate.net The subsequent separation of these isomers can be challenging.

The optimization of reaction parameters is crucial in these multi-step syntheses. This includes the choice of solvent, temperature, catalyst, and reaction time. For instance, in the synthesis of cyclohexene carboxylic acid derivatives via the Diels-Alder reaction, the use of a Lewis acid catalyst can significantly improve the reaction rate and selectivity. researchgate.net Subsequent aromatization of the cyclohexene ring can be achieved using sulfuric acid as a cost-effective oxidant. researchgate.net

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry has focused on developing more sophisticated and efficient methods for the preparation of chiral molecules like this compound. These advanced approaches often employ asymmetric catalysis to control the stereochemistry of the product.

Enantioselective Synthesis of this compound Isomers

The synthesis of specific enantiomers of this compound is of great interest, particularly for pharmaceutical applications where only one enantiomer may exhibit the desired biological activity. pressbooks.pub Enantioselective synthesis aims to produce a single enantiomer in high excess. pressbooks.pub

One strategy involves the use of chiral resolving agents. For example, 3-cyclohexene-1-carboxylic acid has been resolved by forming a salt with a chiral amine, such as (R)-α-phenylethylamine. google.com The diastereomeric salts can then be separated by crystallization, and the desired enantiomer of the carboxylic acid can be recovered. google.com

Another powerful technique is asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. pressbooks.pub For instance, the asymmetric Diels-Alder reaction between a diene and a dienophile can be catalyzed by a chiral Lewis acid to produce a chiral cyclohexene derivative. google.com

MethodDescriptionKey FeatureReference
Chiral ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation.Separation of enantiomers from a racemic mixture. google.com
Asymmetric Diels-AlderCycloaddition reaction catalyzed by a chiral Lewis acid.Enantioselective formation of the cyclohexene ring. google.com
Asymmetric SelenolactonizationDesymmetrization of a diene carboxylic acid using a chiral selenium catalyst.High enantiomeric excess achieved. nih.gov

The development of effective chiral catalysts is at the heart of enantioselective synthesis. pressbooks.pub These catalysts create a chiral environment that influences the stereochemical outcome of the reaction. For the synthesis of chiral carboxylic acids, a variety of chiral catalysts have been developed.

Chiral phosphoric acids have been used to catalyze the selenofunctionalization of tryptamine (B22526) derivatives, indicating their potential for asymmetric transformations. nih.gov Additionally, chiral thiourea-boronic acid hybrid catalysts have been developed for the conjugate addition–asymmetric protonation of α,β-unsaturated carboxylic acids. kyoto-u.ac.jp

The combination of metal complexes with chiral ligands is a widely used strategy. For example, rhodium complexes with chiral phosphine (B1218219) ligands have been employed in asymmetric hydrogenations. snnu.edu.cn More recently, the combination of high-valent group 9 metals (Co, Rh, Ir) with achiral Cp* ligands and chiral carboxylic acids has emerged as a promising system for enantioselective C-H functionalization. snnu.edu.cn These chiral carboxylic acids can act as ligands to induce asymmetry in the catalytic cycle. researchgate.net The design and synthesis of new chiral ligands and catalysts remain an active area of research, with the goal of achieving higher enantioselectivity and broader substrate scope for the synthesis of chiral molecules like this compound. researchgate.net

Microbial Resolution Techniques for Enantiomeric Separation

The separation of enantiomers of cyclohexene carboxylic acid derivatives is crucial for the synthesis of optically active pharmaceuticals. Microbial and enzymatic resolution techniques offer a highly selective and environmentally benign alternative to traditional chemical separation methods. These biocatalytic processes typically involve the enantioselective hydrolysis of a racemic ester derivative, such as methyl 3-cyclohexene-1-carboxylate (CHCM), a closely related precursor to the title compound.

Research has identified several microorganisms and enzymes capable of efficiently resolving racemic CHCM. A notable example is the hydrolase-producing bacterial strain Acinetobacter sp. JNU9335. nih.govjiangnan.edu.cn This strain demonstrates a high degree of enantioselectivity in the hydrolysis of racemic CHCM, preferentially leaving the (S)-enantiomer of the ester unreacted. nih.govjiangnan.edu.cn Under optimized conditions, including the use of an isooctane/aqueous biphasic system to enhance selectivity, this microbial resolution can produce (S)-CHCM with an enantiomeric excess (ee) of 99.6% at a high substrate concentration of 1.0 M. nih.govjiangnan.edu.cn

Similarly, specific enzymes have been identified and engineered for this purpose. Carboxylesterase CarEst3, discovered through genome mining, efficiently hydrolyzes racemic CHCM, achieving over 99% ee for the remaining (S)-CHCM at substrate concentrations as high as 4.0 M (560 g/L). nih.govacs.org Another enzyme, the esterase BioH from Escherichia coli, has been rationally designed through site-directed mutagenesis (mutant Mu3: L24A/W81A/L209A) to improve its S-selectivity in the hydrolysis of racemic CHCM, increasing the enantiomeric excess of the product from 32.3% for the wild type to 70.9%. tandfonline.com These biocatalytic methods highlight a powerful strategy for accessing enantiomerically pure cyclohexene carboxylic acid derivatives. nih.govacs.orgtandfonline.com

Table 1: Microbial and Enzymatic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate (rac-CHCM)

Biocatalyst Substrate Product (ee) Key Findings
Acinetobacter sp. JNU9335 rac-CHCM (S)-CHCM (>99% ee) High tolerance to substrate concentration (up to 1.0 M); biphasic system enhances enantioselectivity (E-value up to 36). nih.govjiangnan.edu.cn
Carboxylesterase (CarEst3) rac-CHCM (S)-CHCM (>99% ee) Identified by genome mining; high substrate tolerance (up to 4.0 M) and stable catalytic performance. nih.govacs.org
E. coli esterase BioH (Mu3 mutant) rac-CHCM (S)-3-Cyclohexene-1-carboxylic acid (70.9% ee) Rational design improved S-enantioselectivity from 32.3% (wild type) to 70.9%. tandfonline.com

Transition Metal-Catalyzed Transformations for Cyclohexene Carboxylic Acid Derivatives

Transition metal catalysis provides a versatile platform for the functionalization of cyclohexene carboxylic acids, enabling the formation of complex molecular architectures through various reaction pathways.

Decarboxylative coupling has emerged as a powerful method for C-C and C-heteroatom bond formation, utilizing readily available carboxylic acids as starting materials. princeton.edu In this process, the carboxylic acid group is extruded as carbon dioxide, and the resulting radical or organometallic intermediate is coupled with a reaction partner. This strategy can be applied to cyclohexene carboxylic acid derivatives to introduce new substituents onto the carbocyclic framework.

A key application is decarboxylative aromatization, where a cyclohexene carboxylic acid is converted into an aromatic compound. For instance, cyclohexene carboxylic acids derived from galactose can undergo a palladium-catalyzed decarboxylative aromatization to produce renewable terephthalates and other aromatic compounds. researchgate.net This transformation highlights the potential to convert biomass-derived cyclic structures into valuable aromatic platform chemicals. researchgate.net Metallaphotoredox catalysis, often employing first-row transition metals like nickel and copper, has also been developed for the decarboxylative functionalization of aliphatic carboxylic acids, a strategy applicable to saturated analogues of the title compound. princeton.edu

Beyond decarboxylation, transition metals catalyze a range of other transformations on the cyclohexene carboxylic acid scaffold.

Hydrogenation: The double bond within the cyclohexene ring can be selectively reduced via catalytic hydrogenation. For example, the hydrogenation of cyclohexene-3-carboxylic acids using catalysts like Raney® Ni can produce the corresponding saturated cyclohexanecarboxylic acids in nearly 100% yield at room temperature. rsc.org

Transannular C–H Functionalization: Palladium catalysis can direct the functionalization of C(sp³)–H bonds at positions remote from the carboxylic acid group. nih.gov Using specially designed ligands, it is possible to achieve selective arylation at the γ-position of cycloalkane carboxylic acids, overriding the typically more reactive β-C–H bonds. nih.gov This methodology allows for the synthesis of complex, substituted cyclic systems from simple precursors. nih.gov

Dienylation and Cycloaddition: Manganese(I) complexes have been shown to catalyze the C–H dienylation of heterocycles like indoles, which can then undergo a one-pot cycloaddition with dienophiles to create complex indole-cyclohexene conjugates. acs.org This demonstrates how metal catalysis can be used to construct intricate fused-ring systems involving a cyclohexene moiety.

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, atom economy, and environmentally benign reaction conditions.

A prominent green strategy involves the use of biomass as a starting material. For example, a sustainable route to cyclohexene tetracarboxylates has been developed starting from sugar-derived muconic acid and fumaric acid via a catalyst-free Diels-Alder reaction. rsc.org Similarly, galactose, a common sugar, can be converted in four steps to cyclohexene carboxylic acids, which can then be used in further transformations. researchgate.net These approaches provide a direct link from renewable resources to valuable cyclic intermediates. researchgate.netrsc.org

Biocatalysis, as discussed in the context of microbial resolution (Section 2.2.1.2), is a cornerstone of green synthetic chemistry. nih.govrsc.org The use of whole cells or isolated enzymes operates under mild conditions (ambient temperature and pressure, aqueous media), avoids hazardous reagents, and offers high selectivity, thereby minimizing waste and energy consumption. nih.govjiangnan.edu.cnnih.gov The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of synthetic processes. core.ac.uktudublin.ie

The development of "ecocatalysts," often derived from plant biomass that has hyper-accumulated metals, represents another innovative green approach. mdpi.com These catalysts can be used in various transformations, including oxidations and Lewis acid-catalyzed reactions, offering a more sustainable alternative to traditional metal catalysts. mdpi.com Furthermore, the use of electrochemistry in conjunction with metal catalysts can enable decarboxylative functionalizations under milder conditions, improving catalyst compatibility and faradaic efficiency. nih.gov

Advanced Applications of 3 Methylcyclohexene 1 Carboxylic Acid in Organic Synthesis Research

Building Block for Complex Alicyclic and Heterocyclic Frameworks

The dual reactivity of 3-methylcyclohexene-1-carboxylic acid makes it a valuable starting point for constructing intricate molecular frameworks. The cyclohexene (B86901) ring provides a foundation for stereocontrolled reactions, while the carboxylic acid group offers a handle for various coupling and functionalization reactions.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds for Research

The cyclohexene core is a prevalent motif in numerous biologically active compounds and approved drugs. nih.gov Consequently, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery. vulcanchem.comnih.gov Research has demonstrated that biaryl cyclohexene carboxylic acids can act as potent and selective full agonists for the niacin receptor (GPR109A), which is a target for treating dyslipidemia. nih.gov One such derivative, compound 1e (MK-6892), has shown excellent receptor activity and a superior therapeutic window compared to niacin in preclinical animal models. nih.gov

The synthesis of these complex molecules often involves multi-step sequences where the cyclohexene ring and its substituents are carefully assembled. vulcanchem.com The ability to create diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies, which aim to optimize the pharmacological properties of a lead compound. vulcanchem.com Furthermore, the synthesis of novel indole-cyclohexene conjugates has been explored for their potential anti-inflammatory activities. acs.org

Utility in Agrochemical Research and Advanced Materials Synthesis

The application of cyclohexene derivatives extends to the field of agrochemicals, where they can serve as key intermediates for pesticides and insecticides. ppor.azbiosynth.com The structural features of this compound can be modified to design new active ingredients with improved efficacy and environmental profiles.

In the realm of advanced materials, the polymerization of cyclohexene monomers, including 3-methylcyclohexene (B1581247), has been investigated. researchgate.net These polymerization reactions, which can be initiated by Ziegler and/or cationic catalysts, can proceed through either the opening of the double bond to form enchained cyclopentane (B165970) rings or by ring-opening polymerization. researchgate.net The resulting polymers from 3-methylcyclohexene are partially crystalline with high melting points, suggesting potential applications as advanced materials with specific thermal properties. researchgate.net

Synthesis of Functionalized Derivatives and Analogues of this compound

The inherent reactivity of this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of derivatives and analogues for various research purposes.

Introduction of Additional Functional Groups on the Cyclohexene Ring

The carbon-carbon double bond in the cyclohexene ring is susceptible to a variety of addition reactions, providing a straightforward method for introducing new functional groups. vulcanchem.com These reactions include hydrogenation, halogenation, hydration, and epoxidation. vulcanchem.com For instance, the reaction of 3-methylcyclohexene with hydrogen bromide (HBr) can lead to a mixture of brominated products, demonstrating the reactivity of the double bond. vaia.com

Furthermore, modern synthetic methods offer more sophisticated ways to functionalize the cyclohexene ring. Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce aryl groups onto the ring with high stereoselectivity. organic-chemistry.org Another approach is the iridium-catalyzed borylation of cyclic alkenes, which generates allylic boronates that can subsequently react with other molecules to introduce diverse functionalities. organic-chemistry.org These methods provide chemists with powerful tools to precisely modify the structure of this compound and its derivatives.

Design and Synthesis of Chemically Diverse Analogues for Structure-Reactivity Studies

The systematic modification of the this compound structure allows for detailed investigations into how changes in molecular architecture affect chemical reactivity and biological activity. vulcanchem.comnih.gov By creating a library of analogues with variations in the position of the methyl group, the stereochemistry of the ring, or the nature of the functional groups, researchers can gain valuable insights into structure-reactivity relationships. vulcanchem.comnih.gov

For example, studies on cis- and trans-1,2-cyclohexanedicarboxylic acid amides (CHCAA), which are related to derivatives of this compound, have revealed that the dynamic interconversion of the cyclohexane (B81311) ring's conformation plays a crucial role in their pH-dependent degradation. nih.gov This type of fundamental study is essential for designing molecules with specific, predictable behaviors.

Below is an interactive table showcasing various analogues of cyclohexene carboxylic acid and their key structural differences.

Compound NameMolecular FormulaKey Structural Difference from this compound
3-Cyclohexene-1-carboxylic acidC₇H₁₀O₂No methyl group on the ring. nih.gov
1-Methylcyclohexanecarboxylic acidC₈H₁₄O₂Saturated cyclohexane ring. orgsyn.org
3-Methyl-3-cyclohexene-1-carboxylic acid, methyl esterC₉H₁₄O₂Esterified carboxylic acid and different double bond position. vulcanchem.comnih.gov
3-Methylcyclopentane-1-carboxylic acidC₇H₁₂O₂Five-membered cyclopentane ring instead of a six-membered ring. nih.gov

Development of Novel Synthetic Methodologies Using this compound as a Model Substrate

Due to its well-defined structure and predictable reactivity, this compound and its simpler analogues are often used as model substrates in the development of new synthetic reactions. vulcanchem.comsigmaaldrich.com By testing a new catalytic system or reaction condition on this type of molecule, chemists can evaluate the efficiency, selectivity, and scope of the new methodology.

For instance, the development of enantioselective Diels-Alder reactions, a powerful tool for creating cyclic molecules with controlled stereochemistry, often utilizes cyclohexene-based dienophiles. organic-chemistry.org Similarly, new methods for the functionalization of C-H bonds, which are typically unreactive, can be tested on molecules like 3-methylcyclohexene to demonstrate their utility. organic-chemistry.org The successful application of a new synthetic method to a model substrate like this compound paves the way for its broader use in the synthesis of more complex and valuable molecules. nih.gov

Analytical Methodologies for 3 Methylcyclohexene 1 Carboxylic Acid in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 3-Methylcyclohexene-1-carboxylic acid, providing definitive evidence of its structure and functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the proton of the carboxylic acid (–COOH) is highly characteristic, appearing as a broad singlet significantly downfield, typically around 12 δ, due to deshielding and hydrogen bonding. libretexts.org The vinylic protons on the cyclohexene (B86901) ring produce signals in the range of 5.5-5.8 δ. The remaining aliphatic protons on the ring and the methyl group protons appear further upfield.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carboxyl carbon (C=O) signal is found in the 165–185 δ region. libretexts.org The sp²-hybridized carbons of the alkene double bond are observed around 120-130 δ, while the sp³-hybridized ring carbons and the methyl carbon resonate at higher field strengths. Analysis of related compounds, such as methyl 3-cyclohexene-1-carboxylate, provides a basis for these expected chemical shifts. metu.edu.tr

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Data inferred from spectral data of similar compounds like methyl 3-cyclohexene-1-carboxylate metu.edu.tr and 3-methyl-cyclohexene. spectrabase.comchemicalbook.com

NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹H-CH~1.0Doublet
¹HCyclohexene ring CH₂ and CH1.6 - 2.6Multiplets
¹HOlefinic CH=CH~5.6 - 5.7Multiplet
¹H-COOH~12.0Singlet (broad)
¹³C-CH₃~20
¹³CCyclohexene ring CH₂ and CH~25 - 40
¹³COlefinic CH=CH~125 - 127
¹³C-COOH~175 - 185

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are critical for confirming the presence of key functional groups within the this compound molecule.

IR spectroscopy is particularly effective for identifying the carboxylic acid moiety. This functional group presents two highly characteristic absorption bands: a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ and an intense C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.org The dimeric form of the acid, common in condensed phases, typically shows a C=O absorption centered around 1710 cm⁻¹. libretexts.org Additionally, a C=C stretching vibration from the cyclohexene ring is expected in the 1640-1680 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, Raman is often used to study the symmetric vibrations of the carboxylate anion (COO⁻) versus the protonated carboxyl group (COOH), which is useful in studies involving pH changes or pKa determination. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Data based on general frequencies for carboxylic acids and alkenes. libretexts.orglibretexts.orglibretexts.org

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
O-H stretchCarboxylic Acid2500 - 3300Broad, Strong
C-H stretch (sp²)Alkene3000 - 3100Medium
C-H stretch (sp³)Alkyl2850 - 3000Medium-Strong
C=O stretchCarboxylic Acid1710 - 1760Strong
C=C stretchAlkene1640 - 1680Medium, Variable
C-O stretchCarboxylic Acid1210 - 1320Medium-Strong

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of this compound and to assess its purity. The molecular formula of the compound is C₈H₁₂O₂, corresponding to a molecular weight of approximately 140.18 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 140.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, m/z 123) and the loss of the entire carboxyl group (•COOH, m/z 95). Another significant fragmentation could be a retro-Diels-Alder reaction characteristic of cyclohexene systems. Purity assessment is achieved by screening for ions with m/z values corresponding to potential impurities or synthetic byproducts.

Chromatographic Separation and Quantification in Research Samples

Chromatographic methods are essential for isolating this compound from reaction mixtures, determining its concentration, and, crucially, for separating its stereoisomers.

Since this compound is a chiral molecule, possessing (R) and (S) enantiomers, chiral chromatography is vital for determining the enantiomeric excess (% ee) of a sample, a critical parameter in asymmetric synthesis. This is typically accomplished using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). metu.edu.tr These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Alternatively, the carboxylic acid can be derivatized with a chiral reagent, such as (S)-1-phenylethylamine, to form a pair of diastereomers. rsc.org These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. Another approach involves forming diastereomeric salts with a chiral base, such as (R)-1-naphthalene ethylamine, which can then be separated by fractional recrystallization. google.com

When this compound is a component of a complex mixture, hyphenated chromatographic-mass spectrometric techniques like GC-MS and LC-MS are the methods of choice for both separation and identification. sums.ac.ir

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, carboxylic acids are often derivatized to increase their volatility and thermal stability, and to improve their chromatographic peak shape. A common derivatization is methylation to form the corresponding methyl ester. researchgate.net The sample is then injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for identification based on their unique mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing polar and less volatile compounds like carboxylic acids, often without the need for derivatization. nih.govuspceu.es Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated from a mixture based on its hydrophobicity. The eluent from the LC column is then introduced into the mass spectrometer, which serves as a highly sensitive and selective detector. phcog.com LC-MS can provide both quantification and structural confirmation, making it invaluable for analyzing the compound in complex biological or environmental samples. nih.gov

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into the molecular structure, conformation, and intermolecular interactions of a compound, which are crucial for understanding its chemical and physical properties. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the structural analysis of closely related cyclohexene and cyclohexane (B81311) carboxylic acid derivatives offers a clear understanding of the likely solid-state features of this molecule.

Crystallographic studies on derivatives of cyclohexanecarboxylic acid, such as 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid, reveal that the cyclohexyl ring typically adopts a stable chair conformation. researchgate.net In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. The preferred orientation is generally the one that minimizes steric hindrance. For this compound, it is anticipated that both the methyl and the carboxylic acid groups would favor equatorial positions to reduce steric strain. nih.gov

A key feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules typically form a cyclic arrangement through strong O-H···O hydrogen bonds. acs.org This dimerization is a common motif and significantly influences the packing of the molecules in the crystal lattice. In the case of substituted cyclohexanecarboxylic acids, these dimers then pack in various ways, influenced by other weaker intermolecular interactions such as C-H···O and van der Waals forces. researchgate.net

Detailed research findings on related compounds often include precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. The unit cell parameters (a, b, c, α, β, γ) and the space group are determined, which describe the symmetry and the repeating unit of the crystal lattice. For instance, in a study of a derivative, the cyclohexyl ring was found in a chair conformation with exocyclic C-C bonds in equatorial orientations. researchgate.net

Below is an interactive data table summarizing the kind of crystallographic data that would be expected from a single crystal X-ray diffraction study of a compound like this compound, based on data reported for similar structures.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų) Value
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) Value
Key Hydrogen Bonds O-H···O (dimer formation)
Ring Conformation Chair/Half-Chair

Note: The values in the table are placeholders and represent the type of data obtained from crystallographic analysis of related cyclic carboxylic acids. Specific experimental values for this compound are not currently available in the cited literature.

Q & A

Q. What steps ensure analytical method validation (AMV) for drug application studies?

  • Methodological Answer : Follow ICH Q2(R1) guidelines: assess linearity (R² > 0.995), accuracy (spiked recovery 98–102%), precision (RSD < 2%), and LOD/LOQ using calibration curves. Cross-validate with independent labs and document robustness under varied conditions (pH, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.